molecular formula C16H23N3O B12167488 N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

Cat. No.: B12167488
M. Wt: 273.37 g/mol
InChI Key: SLSMFDHBVPLOOF-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a synthetic indole derivative characterized by a dimethylaminoethyl carboxamide substituent at the 4-position of the indole ring and an isopropyl group at the 1-position. The dimethylaminoethyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced solubility and receptor-binding interactions due to its basic tertiary amine group .

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C16H23N3O/c1-12(2)19-10-8-13-14(6-5-7-15(13)19)16(20)17-9-11-18(3)4/h5-8,10,12H,9,11H2,1-4H3,(H,17,20)

InChI Key

SLSMFDHBVPLOOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole core with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative is reacted with a suitable alkylating agent, such as dimethylaminoethyl chloride, in the presence of a base.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole derivative is reacted with isopropyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides and amines, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted derivatives at the dimethylaminoethyl group.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that indole derivatives exhibit significant antimicrobial activity. N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide has shown efficacy against various bacterial strains, suggesting its potential as a candidate for antibiotic development. The mechanism involves the alteration of bacterial cell wall synthesis and inhibition of essential enzymes.

Anticancer Potential

Studies have indicated that this compound may possess anticancer properties. In vitro experiments have shown that it can induce apoptosis in cancer cells by modulating critical signaling pathways associated with cell proliferation and survival. Its interaction with proteins involved in apoptosis and cell cycle regulation has been noted as a key factor in its anticancer activity.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for chronic inflammatory conditions. Research indicates that this compound can influence pathways related to inflammation and immune response, providing benefits in treating diseases characterized by inflammation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several indole derivatives, including this compound. Results indicated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus30
Escherichia coli45

Case Study 2: Anticancer Activity

In vitro studies focused on the effect of this compound on various cancer cell lines demonstrated its ability to reduce cell viability significantly. The compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating strong efficacy.

Cell Line IC50 (µM)
MCF-715
HeLa20

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects.

    Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • Backbone Diversity: The target compound’s indole core contrasts with desvenlafaxine’s phenolic-cyclohexanol hybrid and ’s furan-based structures , which may alter metabolic stability and target selectivity.
  • Substituent Position : The 4-carboxamide group distinguishes the target compound from sumatriptan-related compounds, which feature substituents at the 3- and 5-positions. This positional variance could influence binding affinity to serotonin receptors .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The isopropyl group at the 1-position increases lipophilicity compared to sumatriptan’s hydroxymethyl group (Related Compound C), which may enhance blood-brain barrier penetration .
  • Solubility: The dimethylaminoethyl moiety likely improves aqueous solubility relative to ’s sulphur-linked furan derivatives, which may exhibit lower solubility due to hydrophobic sulphanyl groups .
  • Synthetic Accessibility : The carboxamide group in the target compound could be synthesized via coupling reagents like HATU, as described for analogous indole-carboxylic acid derivatives in .

Biological Activity

N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide, commonly referred to as a synthetic indole derivative, has garnered significant attention due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a dimethylaminoethyl group and an isopropyl group, contributing to its potential therapeutic applications.

Overview of the Compound

Chemical Properties:

  • Molecular Formula: C16H23N3O
  • Molecular Weight: 273.37 g/mol
  • IUPAC Name: N-[2-(dimethylamino)ethyl]-1-propan-2-ylindole-4-carboxamide
  • Canonical SMILES: CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCN(C)C

The compound is synthesized through several key steps, including the formation of the indole core via Fischer indole synthesis and subsequent introduction of functional groups through nucleophilic substitution reactions.

Biological Activities

Antimicrobial Properties:
Research indicates that indole derivatives, including this compound, exhibit notable antimicrobial activity. Studies have shown that modifications in the indole structure can enhance efficacy against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Potential:
this compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival. This effect has been attributed to its interaction with specific molecular targets, including proteins involved in apoptosis and cell cycle regulation .

Anti-inflammatory Effects:
The compound has also been evaluated for anti-inflammatory activity. It is believed to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating chronic inflammatory conditions. Research indicates that such compounds can influence pathways related to inflammation and immune response .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Molecular Targets: The compound may interact with receptors and enzymes, modulating their activity and leading to specific biological effects.
  • Pathways Involved: It influences critical signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies highlight the biological efficacy of this compound:

  • Anticancer Activity:
    • A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Anti-inflammatory Activity:
    • In a mouse model of inflammation, treatment with the compound resulted in reduced levels of inflammatory markers and improved clinical scores in disease models, suggesting its potential utility in inflammatory diseases .
  • Antimicrobial Efficacy:
    • The compound showed promising results against multi-drug resistant bacterial strains in vitro, indicating a potential role as a novel antimicrobial agent .

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines in animal models

Q & A

Q. What synthetic methodologies are most effective for synthesizing N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide, and how can side reactions be minimized?

A one-pot, two-step solution-phase synthesis is a robust approach for indole carboxamide derivatives. For example, 2-amino-indole-3-carboxamides are synthesized via an SNAr reaction between 2-halonitrobenzenes and cyanoacetamides under basic conditions, followed by reduction . To minimize side reactions (e.g., dimerization), precise control of reaction temperature (<60°C) and stoichiometric ratios of reagents is critical. Microwave-assisted synthesis may improve yield and purity for similar indole derivatives .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For structural confirmation:

  • <sup>1</sup>H NMR : Signals for the dimethylaminoethyl group (δ ~2.2–2.5 ppm for N(CH3)2 and δ ~3.4–3.6 ppm for CH2N) and the isopropyl group (δ ~1.2–1.4 ppm for CH(CH3)2).
  • X-ray crystallography : Resolves conformational ambiguities, as demonstrated for structurally related N-(2-(4-chlorophenoxy)acetamido)phenyl indole carboxamides .
  • HPLC with UV detection (λ = 254–280 nm) ensures purity (>95%) .

Q. What preliminary in vitro assays are suitable for evaluating its biological activity?

Screen against cytochrome P450 enzymes (e.g., CYP51) due to structural similarities to indole-based sterol demethylase inhibitors . Use fluorescence-based assays with recombinant enzymes to measure IC50 values. For cytotoxicity, employ MTT assays in cancer cell lines (e.g., HepG2 or MCF-7), referencing protocols for N-[2-(dimethylamino)ethyl]acridine-4-carboxamide .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for target receptors?

Modify the indole core and carboxamide side chain:

  • Replace the isopropyl group with bulkier substituents (e.g., cyclopropyl) to enhance steric hindrance and reduce off-target binding .
  • Introduce electron-withdrawing groups (e.g., fluoro) at the indole 5-position to improve affinity for serotonin receptors, as seen in related tryptamine derivatives .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with dopamine D2-like receptors, leveraging data from azabicyclononane benzamide analogs .

Q. How do metabolic pathways affect its in vivo efficacy, and what strategies mitigate rapid clearance?

In vivo studies of structurally similar compounds show hepatic metabolism via CYP3A4-mediated N-dealkylation of the dimethylaminoethyl group . To prolong half-life:

  • Deuterium incorporation at metabolically labile C-H bonds.
  • Prodrug design : Mask the carboxamide as an ester, improving bioavailability, as demonstrated for indole-2-carboxylate derivatives .
  • Monitor metabolites using LC-MS/MS in rodent plasma and urine .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

Discrepancies often arise from poor pharmacokinetic properties or off-target effects.

  • Tissue distribution studies : Use radiolabeled analogs (e.g., <sup>14</sup>C-labeled) to quantify compound accumulation in target organs .
  • Knockout models : Test efficacy in CYP2D6 knockout mice to assess metabolic dependency .
  • Plasma protein binding assays : Determine free drug concentration using equilibrium dialysis .

Q. What computational models predict its blood-brain barrier (BBB) permeability?

Use the QikProp module (Schrödinger Suite) to calculate logBB values. Parameters:

  • PSA (polar surface area) : <90 Ų (optimal for BBB penetration).
  • LogP : 2–5 (balanced hydrophobicity).
    Compare results with in situ perfusion models in rodents for validation .

Data Contradiction Analysis

Q. How should researchers address variability in IC50 values across different assay systems?

  • Standardize assay conditions : Use identical cell lines, serum concentrations, and incubation times.
  • Control for solvent effects : DMSO concentrations >0.1% may alter membrane permeability .
  • Cross-validate with orthogonal assays : Compare fluorescence-based CYP inhibition data with radiometric assays .

Q. What experimental designs reconcile conflicting results in receptor binding vs. functional activity?

  • Radioligand displacement assays : Use <sup>3</sup>H-labeled antagonists (e.g., spiperone for serotonin receptors) to measure binding affinity .
  • Functional assays : Measure cAMP accumulation (for GPCRs) or calcium flux (e.g., FLIPR Tetra system) to assess agonism/antagonism .
  • Bias signaling analysis : Determine if the compound preferentially activates β-arrestin vs. G-protein pathways .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
2-HalonitrobenzeneElectrophilic aromatic substitution
Cyanoacetamide derivativesNucleophile in SNAr reaction
Ethyl indole-2-carboxylatePrecursor for carboxamide functionalization

Q. Table 2. Comparative Pharmacokinetic Parameters

ParameterIn Vitro (Microsomes)In Vivo (Mouse)
Half-life (t1/2)12 min45 min
Clhep (mL/min/kg)2815
Vd (L/kg)2.13.8
Data adapted from preclinical studies on analogous carboxamides

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